1,9,9-Trimethyl-4,9-dihydro-1H-fluorene
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Overview
Description
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene is an organic compound with the molecular formula C16H18 It is a derivative of fluorene, characterized by the presence of three methyl groups and a partially hydrogenated fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,9-Trimethyl-4,9-dihydro-1H-fluorene typically involves the alkylation of fluorene derivatives. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation can further reduce the dihydro-fluorene core to a fully saturated fluorene derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the fluorene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1,9,9-trimethyl-4,9-dihydro-1H-fluorenone.
Reduction: Formation of 1,9,9-trimethyl-fluorene.
Substitution: Formation of halogenated derivatives like this compound-2-bromide.
Scientific Research Applications
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,9,9-Trimethyl-4,9-dihydro-1H-fluorene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound, lacking the methyl groups and partial hydrogenation.
1,3,9-Trimethyl-3,9-dihydro-1H-purine-2,6-dione: Another methylated derivative with different core structure and properties.
Uniqueness
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene is unique due to its specific methylation pattern and partially hydrogenated core, which confer distinct chemical and physical properties. These features make it valuable for specialized applications where other fluorene derivatives may not be suitable.
Properties
CAS No. |
59247-40-4 |
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Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,9,9-trimethyl-1,4-dihydrofluorene |
InChI |
InChI=1S/C16H18/c1-11-7-6-9-13-12-8-4-5-10-14(12)16(2,3)15(11)13/h4-8,10-11H,9H2,1-3H3 |
InChI Key |
GBEYOVLNKBSKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC2=C1C(C3=CC=CC=C23)(C)C |
Origin of Product |
United States |
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